molecular formula C19H36O4 B12674666 1-Methylethane-1,2-diyl bis(5-methylheptanoate) CAS No. 97552-67-5

1-Methylethane-1,2-diyl bis(5-methylheptanoate)

Cat. No.: B12674666
CAS No.: 97552-67-5
M. Wt: 328.5 g/mol
InChI Key: UFNOCRFONXFBKB-UHFFFAOYSA-N
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Description

1-Methylethane-1,2-diyl bis(5-methylheptanoate) is a heterocyclic organic compound with the molecular formula C₁₉H₃₆O₄ and a molecular weight of 328.49 g/mol . It is known for its unique structure, which includes two ester groups attached to a central 1-methylethane-1,2-diyl backbone. This compound is primarily used in research and experimental applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methylethane-1,2-diyl bis(5-methylheptanoate) typically involves esterification reactions. One common method is the reaction of 1-methylethane-1,2-diol with 5-methylheptanoic acid in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

While specific industrial production methods for 1-Methylethane-1,2-diyl bis(5-methylheptanoate) are not well-documented, the general approach would involve large-scale esterification processes. These processes would utilize continuous flow reactors to maintain optimal reaction conditions and maximize yield.

Chemical Reactions Analysis

Types of Reactions

1-Methylethane-1,2-diyl bis(5-methylheptanoate) can undergo various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products Formed

    Hydrolysis: 1-methylethane-1,2-diol and 5-methylheptanoic acid.

    Reduction: 1-methylethane-1,2-diol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

1-Methylethane-1,2-diyl bis(5-methylheptanoate) has several applications in scientific research:

    Chemistry: Used as a model compound for studying esterification and hydrolysis reactions.

    Biology: Investigated for its potential effects on biological systems, particularly in enzyme-catalyzed reactions.

    Medicine: Explored for its potential as a prodrug, where the ester groups can be hydrolyzed to release active pharmaceutical ingredients.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Methylethane-1,2-diyl bis(5-methylheptanoate) primarily involves its ester groups. In biological systems, esterases can hydrolyze these groups to release the corresponding acids and alcohols. This hydrolysis can modulate the activity of the compound, making it useful as a prodrug. The molecular targets and pathways involved depend on the specific biological context and the enzymes present .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Methylethane-1,2-diyl bis(5-methylheptanoate) is unique due to its specific ester groups and the presence of a 1-methylethane-1,2-diyl backbone. This structure imparts distinct chemical and physical properties, making it valuable for specific research applications.

Properties

CAS No.

97552-67-5

Molecular Formula

C19H36O4

Molecular Weight

328.5 g/mol

IUPAC Name

3-methyl-2,5-bis(3-methylpentyl)hexanedioic acid

InChI

InChI=1S/C19H36O4/c1-6-13(3)8-10-16(18(20)21)12-15(5)17(19(22)23)11-9-14(4)7-2/h13-17H,6-12H2,1-5H3,(H,20,21)(H,22,23)

InChI Key

UFNOCRFONXFBKB-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CCC(CC(C)C(CCC(C)CC)C(=O)O)C(=O)O

Origin of Product

United States

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